Structural Differentiation from 1,3-Diphenylurea: Physicochemical Property Comparison
Compared to the simplest diarylurea benchmark 1,3-diphenylurea (CAS 102-07-8), 1-(2-phenoxyphenyl)-3-phenylurea introduces a 2-phenoxy substituent that substantially increases lipophilicity and alters hydrogen-bonding geometry. Computed XLogP3 values are 3.8 for the target compound [1] versus approximately 2.2 for 1,3-diphenylurea [2]. TPSA increases from 41.1 Ų (diphenylurea) to 50.4 Ų (target), reflecting the additional ether oxygen [1][2]. The 2-phenoxy group introduces conformational restriction via intramolecular hydrogen bonding between the ether oxygen and the adjacent urea NH, a feature absent in the unsubstituted diphenylurea scaffold [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 1,3-Diphenylurea: XLogP3 ≈ 2.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.6 log units (approximately 40-fold increase in octanol/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); computational prediction |
Why This Matters
The ~40-fold higher predicted lipophilicity directly impacts membrane permeability and non-specific protein binding, requiring different formulation and assay conditions compared to the unsubstituted parent scaffold.
- [1] PubChem. N-(2-phenoxyphenyl)-N'-phenylurea. CID 735813. Computed XLogP3 = 3.8, TPSA = 50.4 Ų. View Source
- [2] PubChem. 1,3-Diphenylurea. CID 7593. Computed XLogP3 ≈ 2.2, TPSA = 41.1 Ų. View Source
- [3] Dumas J. Protein kinase inhibitors from the urea class. Curr Opin Drug Discov Devel. 2002;5(5):718-727. Review of diarylurea conformational properties and intramolecular H-bonding. View Source
